molecular formula C16H14N2O3 B14287958 1,4-Dimethyl-6-acetyl-3-nitrocarbazole CAS No. 136950-74-8

1,4-Dimethyl-6-acetyl-3-nitrocarbazole

Cat. No.: B14287958
CAS No.: 136950-74-8
M. Wt: 282.29 g/mol
InChI Key: VDVHPWXBFXZQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-6-acetyl-3-nitrocarbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole typically involves multi-step organic reactions. One common approach is the nitration of a carbazole derivative followed by acetylation and methylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-acetyl-3-nitrocarbazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the carbazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: Amino derivatives of carbazole.

    Oxidation: Various oxidized carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole compounds.

Scientific Research Applications

1,4-Dimethyl-6-acetyl-3-nitrocarbazole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethylcarbazole
  • 6-Acetylcarbazole
  • 3-Nitrocarbazole

Uniqueness

1,4-Dimethyl-6-acetyl-3-nitrocarbazole is unique due to the combination of its functional groups. The presence of both acetyl and nitro groups on the carbazole core provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

136950-74-8

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-(5,8-dimethyl-6-nitro-9H-carbazol-3-yl)ethanone

InChI

InChI=1S/C16H14N2O3/c1-8-6-14(18(20)21)9(2)15-12-7-11(10(3)19)4-5-13(12)17-16(8)15/h4-7,17H,1-3H3

InChI Key

VDVHPWXBFXZQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)C(=O)C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.